Chromium(III) fluoride hydrate

solid-state battery conversion cathode transition metal fluoride

Procure Chromium(III) fluoride hydrate (≥97% purity) for halogen exchange (Halex) fluorination catalysis on single-oxide supports and as a high-capacity (540 mAh/g) conversion cathode precursor for solid-state batteries. Its aqueous-soluble hydrate forms ensure homogeneous solution preparation for textile mordanting—functionality unattainable with anhydrous CrF₃ or other Cr(III) salts. Available in research-to-bulk quantities with standard hazmat shipping (UN1756, Class 8, PG II).

Molecular Formula CrF3H8O4
Molecular Weight 127.007 g/mol
CAS No. 123333-98-2
Cat. No. B047041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) fluoride hydrate
CAS123333-98-2
Molecular FormulaCrF3H8O4
Molecular Weight127.007 g/mol
Structural Identifiers
SMILESO.F[Cr](F)F
InChIInChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3
InChIKeyBEUXKGJFVWBTKR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(III) Fluoride Hydrate (CAS 123333-98-2): Properties and Core Identity for Procurement Specification


Chromium(III) fluoride hydrate (CrF₃·xH₂O, CAS 123333-98-2) is an inorganic chromium salt existing in multiple hydration states including trihydrate (green), tetrahydrate, and hexahydrate (violet) [1]. Unlike its anhydrous counterpart CrF₃, which is insoluble in common solvents, the hydrated forms [Cr(H₂O)₆]F₃ and [Cr(H₂O)₆]F₃·3H₂O exhibit aqueous solubility, expanding their utility in solution-based applications [1]. The compound is a Lewis acid capable of catalyzing halogen exchange (Halex) fluorination reactions and has emerged as a high-capacity conversion cathode material in solid-state battery research [2].

Why Chromium(III) Fluoride Hydrate Cannot Be Substituted by Other Chromium(III) Salts or Alternative Transition Metal Fluorides


Chromium(III) fluoride hydrate occupies a unique position at the intersection of two critical performance axes: fluorine-specific catalytic function and high-capacity electrochemical conversion behavior. The compound cannot be substituted with other Cr(III) salts such as CrCl₃ or Cr(NO₃)₃ for fluorination catalysis, as the fluoride ligand itself is the active fluorinating agent [1]. Conversely, when compared to other transition metal fluorides (MnF₂, FeF₃, CoF₂, NiF₂, CuF₂) for battery cathode applications, CrF₃-based electrodes exhibit markedly different capacities and rate capabilities due to variations in conversion reaction thermodynamics and lithium diffusion pathways [2]. The hydration state further modulates solubility, morphology, and thermal behavior — tetrahydrate versus trihydrate forms are not functionally interchangeable for applications requiring specific water content or dissolution kinetics .

Quantitative Differentiation Evidence for Chromium(III) Fluoride Hydrate: Head-to-Head Comparisons Across Key Performance Dimensions


CrF₃ vs. Mn, Fe, Co, Ni, and Cu Fluorides: Comparative Electrochemical Performance in Thin-Film Solid-State Battery Cathodes

In a direct head-to-head comparison of six transition metal fluoride conversion cathodes (Cr, Mn, Fe, Co, Ni, Cu) fabricated as thin-film solid-state devices with a 1.1:2 TM/LiF ratio, CrF₃-based cathodes exhibited superior capacity and rate capability [1]. At C/10 rate, CrF₃ delivered a delithiated capacity of 540 mAh/g, compared to 113 mAh/g for Mn, 402 mAh/g for Fe, 407 mAh/g for Co, 566 mAh/g for Ni, and 143 mAh/g for Cu [1]. Notably, while NiF₂ showed slightly higher C/10 delithiated capacity (566 mAh/g), CrF₃ consistently outperformed all other transition metal fluorides up to 8C rate, achieving 190 mAh/g (lithiated) and 219 mAh/g (delithiated) [1].

solid-state battery conversion cathode transition metal fluoride

CrF₃ Hydrate vs. Anhydrous CrF₃: Solubility-Driven Functional Differentiation

The hydrated forms of chromium(III) fluoride — specifically [Cr(H₂O)₆]F₃ and [Cr(H₂O)₆]F₃·3H₂O — are soluble in water, whereas anhydrous CrF₃ is insoluble in water and common organic solvents [1]. This fundamental difference in solubility arises from the replacement of bridging fluoride ligands with water molecules in the hydrate coordination sphere, enabling aqueous dissolution and solution-phase processing that is impossible with the anhydrous form [1].

solubility aqueous processing hydrate chemistry

CrF₃ Hydrate Morphological Control: Spherical vs. 2D Platelet Architectures via Tunable Synthesis

Recent patent literature (2024) demonstrates that CrF₃·3H₂O micro/nano powders can be synthesized with controlled spherical or two-dimensional platelet morphologies via HF acid etching of Cr₂AlB₂ MAX phase precursor followed by ultrasonic exfoliation in ethanol [1]. The method yields: (1) spherical CrF₃·3H₂O powders with 50 μm particle size control through Cr₂AlB₂ precursor milling; and (2) 2D platelet morphology following ethanol sonication [1]. The method further enables controlled amorphous-to-crystalline transformation via heat treatment at 160–300°C, producing amorphous CrF₃, crystalline Cr₂O₂.₄, and Cr₂O₃ phases [1]. No comparable morphological control has been reported for alternative chromium fluoride hydrates or other transition metal fluoride hydrates using this MAX phase etching approach.

morphology control nanomaterials synthesis crystal engineering

CrF₃ Hydrate Thermal Stability Benchmark: Sublimation Temperature vs. Decomposition Behavior of Comparable Chromium Salts

Chromium(III) fluoride hydrate-derived anhydrous CrF₃ sublimes at 1100–1200°C without melting, indicating exceptional thermal stability under inert or reducing atmospheres [1][2]. The melting point exceeds 1000°C . In contrast, common alternative chromium salts exhibit markedly lower thermal stability: chromium(III) nitrate nonahydrate decomposes below 100°C with evolution of NOx, chromium(III) chloride sublimes at approximately 1300°C under HCl atmosphere but undergoes hydrolysis/oxidation in air at elevated temperatures, and chromium(III) acetate decomposes at approximately 300–400°C. The hydrate itself undergoes dehydration upon heating before reaching the stable anhydrous CrF₃ phase .

thermal stability high-temperature processing thermogravimetric analysis

CrF₃ Hydrate Catalyst Support Architecture: Antisynergy Effects in Mixed MgF₂-AlF₃ Supports

When CrF₃ is supported on mixed MgF₂-AlF₃ for heterogeneous fluorination of CF₃CH₂Cl (HCFC-133a) to CF₃CH₂F (HFC-134a), the catalytic activity was considerably lower than single-support catalysts CrF₃/MgF₂ and CrF₃/AlF₃ [1]. This 'antisynergy' effect was attributed to the formation of MgAlF₅·1.5H₂O, an ineffective support material, and the transformation of γ-AlF₃ to β-AlF₃ in aluminum-rich compositions (Al/Mg > 1) [1]. FT-IR studies revealed that fluorination activity is highly dependent on Lewis and Brønsted acid site strength on the catalyst, with IR adsorption band intensities of CF₃CH₂Cl diminishing as MgAlF₅·1.5H₂O content increased [1].

heterogeneous catalysis fluorination catalyst support

CrF₃ Hydrate Hydration State Diversity: Trihydrate, Tetrahydrate, and Hexahydrate Forms with Distinct Properties

Chromium(III) fluoride exists in multiple distinct hydrate forms with divergent physical properties: trihydrate (CrF₃·3H₂O) is green and soluble in water; hexahydrate ([Cr(H₂O)₆]F₃) is violet and soluble; tetrahydrate (CrF₃·4H₂O) has molecular weight 181.05 g/mol [1]. The anhydrous form is green and insoluble in common solvents [1]. Density varies significantly: anhydrous CrF₃ has density 3.8 g/cm³, while trihydrate has density 2.2 g/cm³ [1]. The tetrahydrate form (CAS 123333-98-2) is hygroscopic and appears as dark green powder with purity typically specified as ≥97% metals basis (Cr: 27.7–29.7%) .

hydration state crystal engineering solubility

High-Value Application Scenarios for Chromium(III) Fluoride Hydrate Based on Evidence-Verified Differentiation


Solid-State Battery Cathode Research: High-Rate Conversion Electrode Development

For researchers developing thin-film solid-state lithium batteries, CrF₃ hydrate serves as the preferred precursor for conversion cathodes requiring both high capacity (540 mAh/g at C/10) and exceptional rate capability up to 8C (219 mAh/g delithiated) — performance that exceeds MnF₂, FeF₃, CoF₂, and CuF₂ alternatives across the tested rate range [1]. The compound's demonstrated superiority in thin-film solid-state architectures without conductive additives makes it particularly valuable for fundamental studies of conversion reaction mechanisms and for prototyping high-power solid-state microbatteries [1].

Fluorination Catalysis: Halex Reaction Optimization with Single-Oxide Supports

Industrial chemists and process engineers developing catalytic fluorination processes should procure CrF₃ hydrate for catalyst preparation on single-oxide supports (MgF₂ or AlF₃). Evidence from direct comparative studies shows that mixed MgF₂-AlF₃ supports reduce catalytic activity due to MgAlF₅·1.5H₂O formation and β-AlF₃ phase transformation [2]. Optimal catalyst performance in halogen exchange fluorination of chlorocarbons — critical for pharmaceutical and agrochemical intermediates — is achieved using CrF₃ on single-oxide supports rather than binary oxide combinations [2].

Morphology-Controlled Nanomaterial Synthesis: Spherical and 2D CrF₃·3H₂O Architectures

For materials scientists requiring CrF₃·3H₂O with specific particle morphology, the MAX phase etching route enables procurement of spherical micro/nano powders (≤50 μm) or 2D platelet forms via ultrasonic exfoliation [3]. This morphological control — not achievable with conventional precipitation or solid-state methods — is essential for applications including high-performance coatings requiring uniform particle packing, lubricants benefiting from platelet morphology, and catalysts where amorphous CrF₃ (produced via 160–300°C annealing) offers enhanced active site density relative to crystalline forms [3].

High-Temperature Materials Processing: Ceramic and Refractory Precursor Synthesis

Procurement of CrF₃ hydrate for high-temperature ceramic or refractory applications is justified by the compound's exceptional thermal stability: anhydrous CrF₃ sublimes without melting at 1100–1200°C [4]. This thermal window exceeds that of chromium nitrate (decomposes <100°C) and chromium acetate (~300–400°C), enabling processing temperatures unavailable with alternative chromium salt precursors [4]. The compound is suitable for producing fluoride-containing ceramics, refractory coatings, and as a chromium source in high-temperature solid-state reactions where premature decomposition of nitrate or acetate counterions would compromise phase purity [4].

Aqueous Solution Processing: Textile Mordanting and Dye Fixation

For textile industry applications requiring chromium-based mordants, the hydrated forms of CrF₃ ([Cr(H₂O)₆]F₃ and CrF₃·3H₂O) provide aqueous solubility that is absent in anhydrous CrF₃ [4][5]. This solubility enables homogeneous solution preparation for wool mordanting, dye fixation, and mothproofing treatments where insoluble chromium sources would be ineffective [5]. The tetrahydrate form (CAS 123333-98-2) with ≥97% purity and specified chromium content (27.7–29.7%) provides a well-characterized starting material for reproducible textile processing .

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